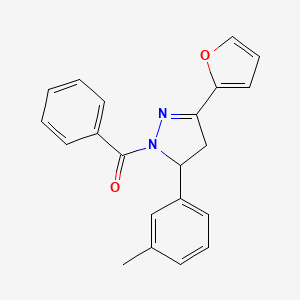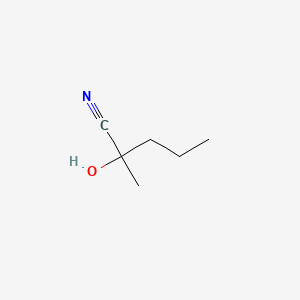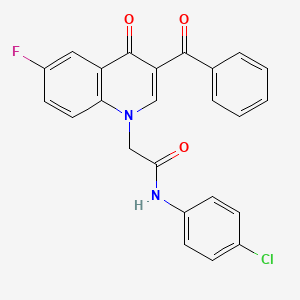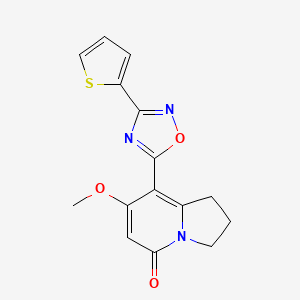
1-benzoyl-3-(furan-2-yl)-5-(3-methylphenyl)-4,5-dihydro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzoyl-3-(furan-2-yl)-5-(3-methylphenyl)-4,5-dihydro-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrazole derivative that possesses unique properties, making it a promising candidate for drug development, as well as other fields such as materials science and agriculture.
Applications De Recherche Scientifique
Synthesis and Characterization
- Chemical Synthesis and Structural Analysis : Research has demonstrated methods for synthesizing various pyrazole derivatives, including compounds similar to the specified chemical structure, by reacting different phenylhydrazones and phenylhydrazine under controlled conditions. These studies often involve detailed characterization using spectroscopic methods such as IR, MS, NMR, and sometimes X-ray crystallography to confirm the molecular structures of the synthesized compounds (Akcamur, Penn, Ziegler, Sterk, Kollenz, Peters, Peters, Schnering, 1986).
Biological Activities
- Antimicrobial and Anticancer Properties : Some studies have explored the biological activities of pyrazole derivatives. For instance, certain compounds have been synthesized and evaluated for their in vitro cytotoxic activity against human cancer cell lines, such as HL-60 human promyelocytic leukemia cells, and antimicrobial activity against bacteria and yeasts. These studies highlight the potential of pyrazole derivatives in developing new therapeutic agents with antimicrobial and anticancer properties (Asegbeloyin, Ujam, Okafor, Babahan, Çoban, Özmen, Bıyık, 2014).
Molecular Interactions and Assemblies
- Hydrogen Bonding and Molecular Dimerization : Investigations into the molecular structures of pyrazole derivatives have shown interesting interactions, such as hydrogen bonding leading to the dimerization of molecules in solutions. These studies offer insights into the molecular behavior of pyrazole compounds, which could be relevant for designing materials with specific properties (Zheng, Wang, Fan, 2010).
Chemical Reactivity and Transformations
- Reactivity with Hydroxylamines and Carbazates : Research has also explored the reactivity of pyrazole carboxylic acid derivatives with various nucleophiles such as hydroxylamines and carbazates, leading to the formation of a range of novel compounds. These studies contribute to the broader understanding of the chemical reactivity and potential applications of pyrazole derivatives in synthesizing new chemical entities with desired properties (Korkusuz, Yıldırım, 2010).
Propriétés
IUPAC Name |
[5-(furan-2-yl)-3-(3-methylphenyl)-3,4-dihydropyrazol-2-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-15-7-5-10-17(13-15)19-14-18(20-11-6-12-25-20)22-23(19)21(24)16-8-3-2-4-9-16/h2-13,19H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZDFDNHJSJFCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CC(=NN2C(=O)C3=CC=CC=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-4-(tert-butyl)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2602533.png)





![2-fluoro-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2602543.png)
![4-(5-tert-Butyl-[1,2,3]triazol-1-yl)-benzaldehyde](/img/structure/B2602546.png)


![2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2602550.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2602552.png)
![5-[(4-Tert-butylphenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2602553.png)